molecular formula C16H10BrNO2S B11326295 N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11326295
M. Wt: 360.2 g/mol
InChI Key: JOZGGZLYFBWNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a bromophenyl group, an oxo group, and a carboxamide group attached to the isothiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 1-oxo-1H-isothiochromene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Azido or cyano derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and exhibits higher potency in certain biological assays .

Properties

Molecular Formula

C16H10BrNO2S

Molecular Weight

360.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10BrNO2S/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

JOZGGZLYFBWNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.